![molecular formula C5H11N3O2S2 B2472827 N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide CAS No. 507454-59-3](/img/structure/B2472827.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide (N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide) is a bioactive compound that has been studied for its potential therapeutic applications. It is a member of the hydrazinecarbothioamide class of compounds and is derived from the hydrazinecarbothioamide family. N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
- Reference : Sharma et al. discovered a novel series of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide ethers as potent and selective GIRK1/2 activators .
- Reference : The study by Sharma et al. provides insights into the DMPK properties of these derivatives .
GIRK Channel Activation
Drug Metabolism and Pharmacokinetics (DMPK)
Schiff Base Chemistry
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions makes the cell’s interior more negative, reducing the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide affects several biochemical pathways. These channels play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays, which assess the drug’s absorption, distribution, metabolism, and excretion (adme) properties . The compound has shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide leads to a decrease in cell excitability. This can result in various effects, depending on the specific type of cell and the physiological context .
properties
IUPAC Name |
1-amino-3-(1,1-dioxothiolan-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRNGJAFXXMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333138 |
Source
|
Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide | |
CAS RN |
507454-59-3 |
Source
|
Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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